Ambelline Derivatives as Selective Hepatic-Stage Antimalarials
Derivatization of ambelline at the C-11 position yields compounds with potent and selective activity against the liver stage of Plasmodium berghei, a feature not observed with the parent compound or related α-crinane derivatives. The most active ambelline derivative, 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n), achieved an IC50 of 47 nM against hepatic-stage parasites [1]. Crucially, when an analogous 3,4,5-trimethoxybenzoyl substituent was attached to the α-crinane alkaloid haemanthamine (derivative 29), it resulted in no significant activity, underscoring the unique scaffold requirement [2]. Furthermore, all active ambelline derivatives demonstrated strict hepatic-stage selectivity, exhibiting no activity against the blood stage of the infection [3].
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | Ambelline derivative 28n (11-O-(3,4,5-trimethoxybenzoyl)ambelline): IC50 = 47 nM |
| Comparator Or Baseline | Haemanthamine derivative with analogous 3,4,5-trimethoxybenzoyl substituent |
| Quantified Difference | Haemanthamine derivative: No significant activity |
| Conditions | In vitro assay against hepatic stage of Plasmodium berghei infection |
Why This Matters
This demonstrates that the ambelline core is uniquely required for this antimalarial activity profile, making it essential for procurement in liver-stage malaria research and prophylactic development.
- [1] Breiterová, K. H., et al. (2023). Derivatives of Amaryllidaceae Alkaloid Ambelline as Selective Inhibitors of Hepatic Stage of Plasmodium berghei Infection In Vitro. Pharmaceutics, 15(3), 1007. View Source
- [2] Breiterová, K. H., et al. (2023). Derivatives of Amaryllidaceae Alkaloid Ambelline as Selective Inhibitors of Hepatic Stage of Plasmodium berghei Infection In Vitro. Pharmaceutics, 15(3), 1007. View Source
- [3] Breiterová, K. H., et al. (2023). Derivatives of Amaryllidaceae Alkaloid Ambelline as Selective Inhibitors of Hepatic Stage of Plasmodium berghei Infection In Vitro. Pharmaceutics, 15(3), 1007. View Source
